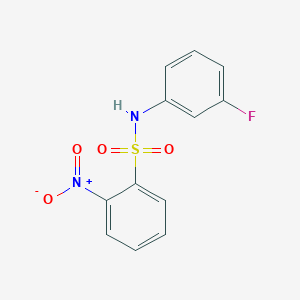

N-(3-fluorophenyl)-2-nitrobenzenesulfonamide

Description

N-(3-Fluorophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 3-fluorophenyl amine. Structurally, it belongs to the class of aryl sulfonamides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and synthetic intermediates.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c13-9-4-3-5-10(8-9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGHLRECRPKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-fluoroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common for sulfonamides.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(3-fluorophenyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, although specific products would depend on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-2-nitrobenzenesulfonamide has shown promising results in various biological assays:

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction.

- Anticancer Properties : The compound has been studied for its anticancer effects, particularly against specific cancer cell lines. Its mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit kinases that are critical in cancer signaling pathways.

Biological Research

This compound is utilized as a probe in enzyme interaction studies:

- Enzyme Inhibition Studies : The compound's ability to bind to various enzymes makes it suitable for studying inhibition mechanisms. It has been reported to interact with specific enzymes relevant to metabolic pathways, providing insights into its therapeutic potential.

- Target Identification : Through binding affinity assays, researchers can identify the specific biological targets of this compound, which is crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Nitration Reactions : Introduction of the nitro group onto the aromatic ring.

- Sulfonation Reactions : Formation of the sulfonamide group through reaction with sulfonyl chlorides.

These synthetic pathways can be modified to enhance the compound's properties or to produce derivatives with improved biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The compound was found to target specific kinases involved in cancer signaling pathways, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase in bacteria, leading to the disruption of folic acid synthesis and bacterial growth . The fluorophenyl and nitro groups may enhance binding affinity to specific molecular targets, thereby increasing the compound’s potency.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-Nitrobenzenesulfonamide

- Substituent : 3-Chlorophenyl.

- Synthesis : Reacting 2-nitrobenzenesulfonyl chloride with 3-chloroaniline, followed by purification.

- Crystal Structure : The molecule exhibits a twisted conformation at the S–N bond (torsional angle: 64.32°). The dihedral angle between the sulfonyl benzene and the 3-chlorophenyl ring is 89.5°, indicating near-perpendicular orientation.

- Interactions : N–H···O hydrogen bonds stabilize the crystal lattice.

N-(3-Methylbenzoyl)-2-Nitrobenzenesulfonamide

- Substituent : 3-Methylbenzoyl (acyl group).

- Synthesis : Refluxing 3-methylbenzoic acid, 2-nitrobenzenesulfonamide, and phosphorus oxychloride.

- Crystal Structure : The anti-conformation between N–H and C=O groups and a dihedral angle of 75.7° between the sulfonyl and benzoyl rings were observed.

- Interactions : Dimeric chains via N–H···O(S) hydrogen bonds.

Comparison: The 3-fluorophenyl derivative is expected to exhibit similar torsional angles but distinct intermolecular interactions due to fluorine’s electronegativity.

Biological Activity

N-(3-fluorophenyl)-2-nitrobenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound features a sulfonamide functional group, a nitro group, and a fluorinated aromatic ring. Its molecular formula is CHFNOS, which contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial enzyme systems, potentially through competitive inhibition.

- Minimum Inhibitory Concentration (MIC) : In studies, the MIC values for this compound ranged from 16 to 64 μg/mL against different bacterial strains, indicating moderate to potent activity compared to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has demonstrated cytotoxic effects against various cancer cell lines in vitro. The compound's ability to induce apoptosis in cancer cells suggests it may act through multiple pathways:

- Mechanism : It may inhibit specific enzymes involved in cancer metabolism or DNA synthesis, leading to reduced cell proliferation and increased apoptosis. Studies have shown that the presence of the nitro group enhances its reactivity, allowing it to form reactive intermediates that can interact with cellular components .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimycobacterial Activity : A study assessed the compound's activity against Mycobacterium tuberculosis. The results indicated that it exhibited moderate antimycobacterial activity with MIC values comparable to some first-line antitubercular agents .

- Cytotoxicity Assays : Various assays (e.g., MTT assay) were conducted on different tumor cell lines, revealing that this compound could inhibit cell viability effectively at certain concentrations while maintaining a favorable safety profile in non-cancerous cell lines .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | 16 - 64 | Moderate | Effective against Gram-positive bacteria |

| 2-Deoxy-D-Glucose Halogenated Derivatives | Varies | High | Potent hexokinase inhibitors |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 - 64 | Low | Specific for M. tuberculosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.